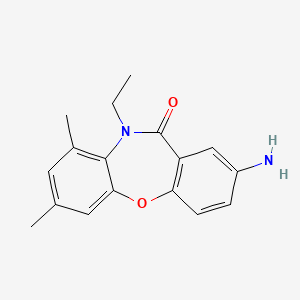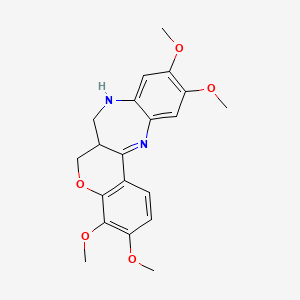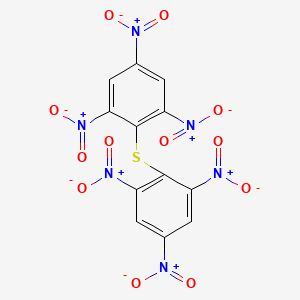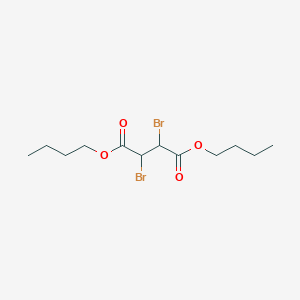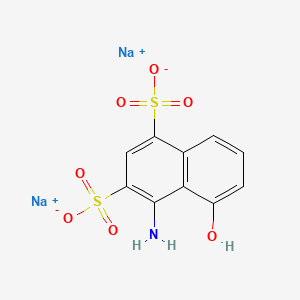![molecular formula C14H18N6O4S B12800408 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid CAS No. 6966-25-2](/img/structure/B12800408.png)
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine involves multiple steps, starting with the reaction of cyanamide with p-phenylenediamine dihydrochloride. This reaction forms an intermediate, which is then further reacted with additional reagents to form the final compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine is unique in its chemical structure and properties, which distinguish it from other similar compounds. Some similar compounds include:
- N,N’-Dicarbamimidoyl-p-phenylenediamine
- 1,4-Diguanidino-benzene
- 2,2’-Benzene-1,4-diyldiguanidine These compounds share some structural similarities but differ in their specific chemical properties and applications .
Eigenschaften
CAS-Nummer |
6966-25-2 |
|---|---|
Molekularformel |
C14H18N6O4S |
Molekulargewicht |
366.40 g/mol |
IUPAC-Name |
2-[4-[4-(diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C14H16N6.H2O4S/c15-13(16)19-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-14(17)18;1-5(2,3)4/h1-8H,(H4,15,16,19)(H4,17,18,20);(H2,1,2,3,4) |
InChI-Schlüssel |
IYKWCEFBGQSXBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=C(N)N)N=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
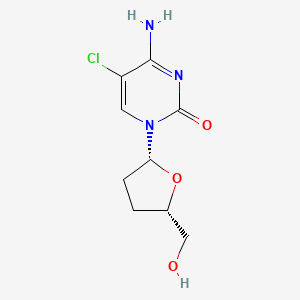
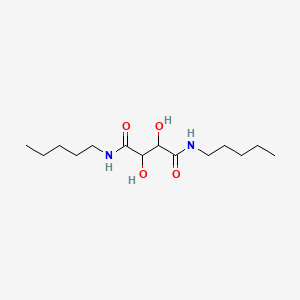
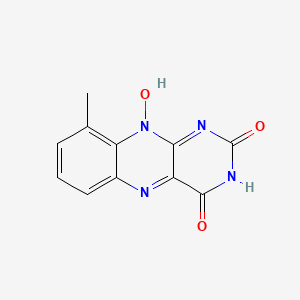
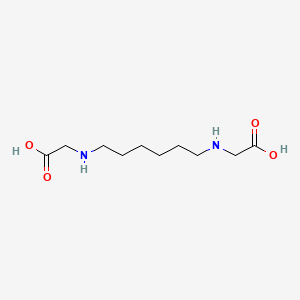


![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)

